molecular formula C13H23N3 B11744178 [(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl](propyl)amine

[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl](propyl)amine

Cat. No.: B11744178
M. Wt: 221.34 g/mol
InChI Key: IKEYDVDIWJVMSC-UHFFFAOYSA-N
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Description

(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methylamine is a compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry This compound features a unique structure that includes a cyclopentyl group, a methyl group, and a propylamine group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-cyclopentyl-3-methyl-1H-pyrazole with propylamine in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, amines, and thiols; reactions are conducted in polar solvents like ethanol or methanol.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives with different functional groups.

Mechanism of Action

The mechanism of action of (1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-cyclopentyl-3-methyl-1H-pyrazole: Shares the pyrazole core structure but lacks the propylamine group.

    3-methyl-1H-pyrazole-4-amine: Similar pyrazole structure with an amine group at the 4-position.

    1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methylamine: Similar structure but with different substituents.

Uniqueness

(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methylamine is unique due to the presence of both cyclopentyl and propylamine groups attached to the pyrazole ring.

Properties

Molecular Formula

C13H23N3

Molecular Weight

221.34 g/mol

IUPAC Name

N-[(1-cyclopentyl-3-methylpyrazol-4-yl)methyl]propan-1-amine

InChI

InChI=1S/C13H23N3/c1-3-8-14-9-12-10-16(15-11(12)2)13-6-4-5-7-13/h10,13-14H,3-9H2,1-2H3

InChI Key

IKEYDVDIWJVMSC-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=CN(N=C1C)C2CCCC2

Origin of Product

United States

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